![molecular formula C16H16N2O4 B12502496 1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502496.png)
1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is an organic compound belonging to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carbamoylmethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with 6-oxopyridine-3-carboxylic acid in the presence of a suitable base. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-2-CARBOXYLIC ACID: This compound has a similar structure but differs in the position of the carboxylic acid group on the pyridine ring.
1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-5-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a similar structure but differs in the position of the oxo group on the pyridine ring.
The uniqueness of 1-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-3-5-13(11(10)2)17-14(19)9-18-8-12(16(21)22)6-7-15(18)20/h3-8H,9H2,1-2H3,(H,17,19)(H,21,22) |
InChI Key |
YMKVQEGAGRFFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)C |
Origin of Product |
United States |
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